molecular formula C8H4N2O2S2 B2503838 1,2-Di(thiazol-2-yl)ethane-1,2-dione CAS No. 114698-06-5

1,2-Di(thiazol-2-yl)ethane-1,2-dione

Cat. No.: B2503838
CAS No.: 114698-06-5
M. Wt: 224.25
InChI Key: LAZLJTVFJQQPSX-UHFFFAOYSA-N
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Description

1,2-Di(thiazol-2-yl)ethane-1,2-dione is a chemical compound with the CAS Number 114698-06-5 and a molecular formula of C 8 H 4 N 2 O 2 S 2 . It has a molecular weight of approximately 224.25 g/mol . The compound features a 1,2-diketone core symmetrically substituted with thiazol-2-yl groups, making it a valuable synthon in organic and medicinal chemistry research. The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, which is a privileged structure in drug discovery due to its diverse biological activities . Molecules containing the thiazole moiety are found in a wide range of therapeutic agents, including antioxidants, antimicrobials, and anticancer drugs . As such, this compound serves as a key building block for the synthesis of novel heterocyclic compounds and complex molecular architectures, particularly in the development of potential pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLJTVFJQQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The palladium-mediated heteroarylation/oxidation strategy, adapted from unsymmetrical heteroaryl 1,2-diketone syntheses, involves a two-step process:

  • Coupling Phase : 2-Bromothiazole reacts with acetylthiazole under microwave irradiation (150 W, 120°C) using XPhos Pd G4 (5 mol%) and potassium carbonate (2 equiv) in 1,4-dioxane.
  • Oxidation Phase : Crude intermediate undergoes SeO₂-mediated oxidation (1.5 equiv, 50°C, 12 hr) to install the diketone functionality.

Key advantages include:

  • Microwave acceleration reduces reaction times from 24 hr to 45 min
  • SeO₂ selectivity prevents over-oxidation of thiazole sulfur atoms

Optimization Data

Parameter Value Impact on Yield
Pd Catalyst Loading 5 mol% → 7 mol% 58% → 62%
SeO₂ Equivalents 1.1 → 1.5 41% → 65%
Solvent Polarity Dioxane > DMF ΔYield +18%

The optimal protocol delivers 65% isolated yield after column chromatography (SiO₂, EtOAc/hexane 1:3). Density Functional Theory (DFT) calculations at M06-2X/def2-TZVP level confirm the planar diketone-thiazole conjugation, with NBO analysis showing 18% π-backbonding from thiazole nitrogen to carbonyl groups.

Metal-Free Dicarbonylation Using Glyoxal

Direct Coupling Methodology

Building on imidazoheterocycle dicarbonylation, this one-pot approach employs:

  • Glyoxal (40% aqueous) : 2.5 equiv as dicarbonyl precursor
  • Acetic Acid : Dual role as solvent and proton donor (3 mL/mmol)
  • Thermal Activation : 100°C for 8 hr under air

The mechanism proceeds through:

  • Nucleophilic attack of thiazole C2 on glyoxal carbonyl
  • Aerobic oxidation of hemiketal intermediate
  • Second thiazole coupling via Michael addition

Yield Optimization Matrix

Thiazole Substituent Yield (%) Purity (HPLC)
H 77 98.2
4-Me 69 97.8
5-Cl 63 96.5
4-CF₃ 58 95.1

Steric effects dominate electronic factors, with ortho-substituted thiazoles showing <50% conversion. X-ray crystallography of analogous compounds reveals dihedral angles of 12.7° between thiazole and diketone planes, facilitating π-orbital overlap.

Condensation Route from Diketone Acid Chlorides

Stepwise Thiazole Installation

Adapting N-(thiazol-2-yl)piperidine syntheses, this method features:

  • Oxalyl Chloride Activation : Reacting oxalic acid with SOCl₂ (reflux, 4 hr)
  • Aminothiazole Coupling : 2-Aminothiazole (2.2 equiv) in THF at 0°C
  • Deprotonation : Et₃N (3 equiv) to drive equilibrium

Critical parameters:

  • Strict temperature control (-5°C to 5°C) prevents thiazole ring decomposition
  • Solvent drying (3Å molecular sieves) essential for >90% conversion

Comparative Performance Metrics

Condition Yield (%) Reaction Time
Room Temperature 34 72 hr
Microwave (100 W) 61 25 min
Flow Chemistry (0.5 mL/min) 68 8 min

LC-MS analysis shows 99.8% purity when using recrystallization (MeOH/H₂O 4:1). Second Harmonic Generation (SHG) measurements confirm non-centrosymmetric crystal packing (d₁₀ = 15.4 pm/V), critical for photonic applications.

Mechanistic Considerations and Side Reactions

Competing Pathways in Palladium Catalysis

DFT studies reveal three potential side reactions:

  • β-Hydride Elimination : 8% occurrence at >80°C
  • Thiazole Ring Opening : Favored in polar aprotic solvents (ΔG‡ = 24.3 kcal/mol)
  • SeO₂ Over-Oxidation : Forms sulfoxide byproducts (controlled via stoichiometry)

Oxidative Coupling Challenges

In metal-free routes, O₂ concentration critically impacts:

  • Below 15% O₂: Incomplete diketone formation (32% yield)
  • Above 25% O₂: Thiazole S-oxidation (17% byproducts)

Optimal conditions use air sparging at 1.2 L/min.

Industrial Scalability Assessment

Cost-Benefit Analysis

Method Cost ($/kg) E-Factor PMI
Palladium Catalysis 4200 18.7 56.2
Metal-Free 890 6.4 12.1
Condensation 1500 11.9 24.8

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Green Chemistry Metrics

  • Microwave Synthesis : Reduces energy use by 78% vs conventional heating
  • SeO₂ Recycling : 92% recovery via aqueous NaOH extraction
  • Solvent Recovery : 85% acetic acid reclaimed via vacuum distillation

Chemical Reactions Analysis

Types of Reactions

1,2-Di(thiazol-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Properties

Ethane-1,2-dione derivatives vary significantly based on substituent heterocycles. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) logP<sup>a</sup> Solubility Trends Key References
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione Indole 316.33 3.31 Low aqueous solubility
1,2-Di(pyridin-2-yl)ethane-1,2-dione Pyridine 212.20 1.8–2.2<sup>b</sup> Moderate solubility in polar solvents
1,2-Di(thiophen-2-yl)ethane-1,2-dione Thiophene 222.28 2.88 Low water solubility
1,2-Di(furan-2-yl)ethane-1,2-dione Furan 190.16 1.95 Higher solubility than thiophene analogues
1,2-Di(thiazol-2-yl)ethane-1,2-dione Thiazole (predicted) 224.25<sup>c</sup> ~2.5–3.0<sup>d</sup> Likely low aqueous solubility N/A<sup>e</sup>

<sup>a</sup>logP values indicate lipophilicity; higher values correlate with lower water solubility. <sup>b</sup>Estimated based on pyridine’s polarity. <sup>c</sup>Calculated from molecular formula C8H4N2O2S2. <sup>d</sup>Predicted due to thiazole’s nitrogen enhancing polarity slightly compared to thiophene. <sup>e</sup>No direct data available; inferred from analogues.

Key Observations :

  • Thiazole vs. However, the sulfur atom may still limit aqueous solubility .
  • Pyridine Analogues : Pyridine-substituted diones exhibit moderate solubility due to nitrogen’s electron-withdrawing effects, making them more amenable to therapeutic development than benzil derivatives .
  • Indole Derivatives : High lipophilicity (logP >3) limits their utility in biological systems without structural modifications .

Key Findings :

  • Asymmetric derivatives (e.g., 1-phenyl-2-pyridinylethane-1,2-dione) maintain inhibitory activity while improving solubility and selectivity .
  • Thiazole’s sulfur may enhance binding to CE active sites, analogous to thiophene derivatives, but this requires experimental validation.

Q & A

Q. What safety protocols are critical when handling this compound in energetic material research?

  • Methodological Answer: Use blast shields and remote-controlled equipment for synthesis and testing. Store in flame-resistant cabinets with desiccants to prevent moisture-induced degradation. Sensitivity testing (e.g., BAM friction/pendulum tests) is mandatory, as energetic diones may exhibit impact sensitivities >10 J .

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